D17, 6-keto Prostaglandin F1a
Description
Role as a Stable Surrogate Biomarker for Prostacyclin Biosynthesis
Prostacyclin (PGI2) is a powerful vasodilator and inhibitor of platelet aggregation, but it is chemically unstable, with a half-life of only 42 seconds. wikipedia.org It rapidly undergoes non-enzymatic hydrolysis to form its stable, albeit biologically inactive, metabolite, 6-keto-PGF1α. wikipedia.orgabcam.comcaymanchem.com This stability makes 6-keto-PGF1α an invaluable surrogate marker for quantifying prostacyclin production in the body. caymanchem.comusbio.net The measurement of 6-keto-PGF1α levels in plasma, urine, and other biological fluids provides a reliable and accurate assessment of in vivo prostacyclin biosynthesis. caymanchem.comassaygenie.com
The ability to measure 6-keto-PGF1α provides a window into the activity of the prostacyclin pathway, which is essential for maintaining cardiovascular health. abcam.com Research has utilized this biomarker to investigate the role of prostacyclin in various conditions. For instance, studies have shown that measuring 6-keto-PGF1α can help identify individuals at risk for cardiovascular diseases. nih.gov A reduction in plasma prostacyclin, as indicated by lower 6-keto-PGF1α levels, has been observed in children with a family history of premature coronary artery disease. nih.gov Furthermore, the levels of this metabolite can be used to monitor the balance between prostacyclin and thromboxane (B8750289) A2, another key player in vascular function. abcam.comnih.gov
A study on healthy volunteers, hypertensive patients, and patients with coronary artery disease demonstrated how exercise affects the levels of 6-keto-PGF1α and thromboxane B2 (the stable metabolite of thromboxane A2), highlighting the dynamic nature of this system. researchgate.net
Interactive Table 1: Research Findings on 6-keto-PGF1α as a Biomarker
| Study Focus | Key Finding | Implication | Reference(s) |
| Cardiovascular Risk in Children | Reduced plasma prostacyclin synthesis (measured as 6-keto-PGF1α) in children with a family history of premature coronary artery disease. | 6-keto-PGF1α can be a definitive marker for identifying children at cardiovascular risk. | nih.gov |
| Exercise and Vasoactive Substances | Exercise induces changes in 6-keto-PGF1α and thromboxane B2 levels in healthy individuals, hypertensives, and coronary artery disease patients. | Provides insight into the modulation of platelet aggregation during physical activity in different health states. | researchgate.net |
| Prostacyclin Infusion | A linear dose relationship exists between intravenously infused epoprostenol (B1671539) (a synthetic prostacyclin) and its stable hydrolysis product, 6-keto-PGF1α. | Confirms the utility of 6-keto-PGF1α as a reliable measure of prostacyclin levels. | researchgate.net |
| Atherosclerosis and Platelet Activation | The major urinary metabolite of prostacyclin, 2,3-dinor-6-keto-prostaglandin F1 alpha, is significantly higher in patients with severe atherosclerosis. | Suggests a link between increased prostacyclin turnover and advanced vascular disease. | hmdb.ca |
Contribution to Vascular Homeostasis
The prostacyclin pathway, for which 6-keto-PGF1α is a marker, is a cornerstone of vascular homeostasis, maintaining the delicate balance between vasodilation and vasoconstriction, and between anti-platelet and pro-platelet forces. wikipedia.org
Prostacyclin is a potent vasodilator, relaxing vascular smooth muscle and thereby increasing blood flow. nih.govhmdb.ca This action is critical for regulating blood pressure and ensuring adequate tissue perfusion. The measurement of 6-keto-PGF1α provides an indirect but accurate reflection of this vital vasodilatory capacity. nih.govahajournals.org
Prostacyclin is a powerful inhibitor of platelet aggregation, preventing the formation of blood clots. wikipedia.orgnih.govhmdb.ca This anti-thrombotic effect is a key component of its role in preventing cardiovascular events. Studies have shown an inverse relationship between 6-keto-PGF1α levels and platelet aggregation, with lower levels of the metabolite associated with increased platelet activity. nih.gov
Modulation of Inflammatory Processes
The prostacyclin pathway also plays a significant role in modulating inflammation. abcam.com
While the direct actions are attributed to prostacyclin, the measurement of 6-keto-PGF1α has been instrumental in studies investigating these effects. Prostacyclin can exert anti-inflammatory effects, and its levels, reflected by 6-keto-PGF1α, are often altered in inflammatory conditions. abcam.comnih.gov For example, research has demonstrated that certain anti-inflammatory drugs can influence the production of prostaglandins (B1171923), including prostacyclin. nih.gov One study showed that the anti-inflammatory agent loxoprofen-Na dose-dependently inhibited the increase in 6-keto-PGF1α levels in an inflammatory model. nih.gov
Interactive Table 2: Research on the Anti-inflammatory Role of the Prostacyclin Pathway
| Study Model/Agent | Effect on 6-keto-PGF1α | Observed Anti-inflammatory Effect | Reference(s) |
| Carrageenin-induced pleurisy in rats | Loxoprofen-Na dose-dependently inhibited the increase in 6-keto-PGF1α levels. | Suppression of protein leakage and leukocyte infiltration. | nih.gov |
| Tetrachlorodecaoxygen complex (TCDO) in rats | Decreased the amounts of 6-keto-PGF1α in inflammatory exudates. | Decreased the number of exudative cells and inhibited neutrophil oxidative metabolism. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNJQYMAGMXTR-CAPHXMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348010 | |
| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68324-95-8 | |
| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 6 Keto Prostaglandin F1α
Precursor Conversion and Enzymatic Cascade
The journey to the formation of 6-keto-PGF1α begins with the release of arachidonic acid from membrane phospholipids. This polyunsaturated fatty acid serves as the primary substrate for the synthesis of a class of lipid mediators known as prostanoids, which includes prostaglandins (B1171923) and thromboxanes. nih.gov
The initial and rate-limiting step in the biosynthesis of prostanoids is the conversion of arachidonic acid to an unstable intermediate, Prostaglandin (B15479496) G2 (PGG2), which is then rapidly converted to Prostaglandin H2 (PGH2). researchgate.netwikipedia.org This two-step reaction is catalyzed by the bifunctional enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2. wikipedia.orgthemedicalbiochemistrypage.org
COX-1 is constitutively expressed in many tissues and is responsible for the production of prostanoids involved in homeostatic physiological functions. themedicalbiochemistrypage.org
COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines. nih.gov
While both isoforms catalyze the same reaction, the induction of COX-2 leads to a preferential synthesis of prostacyclin and prostaglandin E2. nih.gov PGH2, the product of the COX-catalyzed reaction, serves as a common precursor for the synthesis of various biologically active prostanoids, including PGI2. researchgate.net
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Catalyzes the conversion of arachidonic acid to PGH2 for homeostatic functions. | Arachidonic Acid | Prostaglandin H2 (PGH2) |
| Cyclooxygenase-2 (COX-2) | Catalyzes the conversion of arachidonic acid to PGH2, particularly in response to inflammation. | Arachidonic Acid | Prostaglandin H2 (PGH2) |
Following its synthesis, PGH2 is converted to prostacyclin (PGI2) by the enzyme prostacyclin synthase. nih.govnih.gov This enzyme is predominantly located in vascular endothelial cells. caymanchem.com The distribution of prostacyclin synthase is a key determinant of the localized production of PGI2, which plays a crucial role in vascular homeostasis. nih.gov Studies have shown a direct relationship between the presence of prostacyclin synthase and the levels of 6-keto-PGF1α, indicating that the synthesis of PGI2 is tightly linked to the subsequent formation of its stable metabolite. nih.gov
Prostacyclin is an unstable molecule under physiological conditions, with a very short half-life of approximately 2-3 minutes. nih.govcaymanchem.com It undergoes rapid, non-enzymatic hydrolysis to form the more stable, biologically inactive compound, 6-keto-PGF1α. bohrium.comcaymanchem.com Due to this inherent instability of PGI2, the measurement of 6-keto-PGF1α levels in plasma and urine is widely used as a reliable indicator of in vivo PGI2 production. caymanchem.comcaymanchem.com
Enzymatic Degradation and Inactivation
While 6-keto-PGF1α is the stable hydrolysis product of PGI2, it is not the final excretory product. It undergoes further enzymatic degradation, leading to the formation of various metabolites that are ultimately eliminated from the body.
A key enzyme involved in the catabolism of prostaglandins, including 6-keto-PGF1α, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). eurekaselect.compnas.org This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a reaction that generally results in a significant reduction or loss of biological activity. eurekaselect.comnih.gov Studies in cats and rabbits have demonstrated that 6-keto-PGF1α can be rapidly and effectively metabolized by 15-PGDH to form 6,15-diketo-13,14-dihydroprostaglandin F1α. nih.govnih.gov The activity of 15-PGDH is a critical step in the inactivation of prostaglandins and the regulation of their physiological effects. pnas.orgoup.com
Following the initial inactivation by 15-PGDH, the resulting metabolites of 6-keto-PGF1α can undergo further degradation through alternative metabolic pathways, primarily β-oxidation and ω-oxidation. nih.govresearchgate.net
β-oxidation is a major pathway for fatty acid degradation and also plays a role in prostaglandin metabolism. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain. mdpi.com In the context of 6-keto-PGF1α metabolism, this leads to the formation of dinor and tetranor metabolites. The major urinary metabolite of PGI2 in humans is 2,3-dinor-6-keto-PGF1α, a product of β-oxidation. mdpi.com
ω-oxidation is an alternative pathway that involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid chain. wikipedia.orgnih.gov This process, which occurs in the smooth endoplasmic reticulum of the liver and kidneys, introduces a hydroxyl group that can be further oxidized to a carboxylic acid, forming a dicarboxylic acid. themedicalbiochemistrypage.orgwikipedia.org This increases the water solubility of the molecule, facilitating its excretion. mdpi.com Studies on prostacyclin metabolism have identified metabolites that have undergone ω-oxidation. nih.gov
| Metabolic Pathway | Key Enzymes/Process | Description | Resulting Metabolites |
|---|---|---|---|
| Initial Inactivation | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidation of the 15-hydroxyl group, leading to loss of biological activity. | 15-keto metabolites (e.g., 6,15-diketo-13,14-dihydro-PGF1α) |
| Chain Shortening | β-oxidation | Sequential removal of two-carbon units from the carboxyl end. | Dinor and tetranor metabolites (e.g., 2,3-dinor-6-keto-PGF1α) |
| Terminal Oxidation | ω-oxidation | Oxidation of the terminal methyl group to a carboxylic acid. | Dicarboxylic acid metabolites |
Formation of Major Urinary Metabolites
The metabolic fate of 6-keto Prostaglandin F1α, the stable hydrolysis product of prostacyclin (PGI2), involves a series of enzymatic transformations that result in various products excreted in the urine. The analysis of these urinary metabolites provides a reliable method for assessing endogenous prostacyclin production. nih.govnih.gov
Numerous studies have identified 2,3-dinor-6-keto Prostaglandin F1α as a major urinary metabolite of both prostacyclin and 6-keto Prostaglandin F1α in humans. nih.govresearchgate.net Its quantification is considered one of the most dependable parameters for evaluating the in vivo production of PGI2. nih.gov Following the administration of PGI2 to healthy volunteers, a significant portion of the radioactive label is recovered in the urine as 2,3-dinor-6-keto-PGF1α. researchgate.net This metabolite is formed through the process of beta-oxidation, which shortens the carboxylic acid side chain by two carbon atoms.
While 2,3-dinor-6-keto PGF1α is a primary metabolite, the metabolic pathway of 6-keto PGF1α is complex and leads to the formation of several other derivatives excreted in the urine. nih.gov The parent compound, 6-keto PGF1α, is itself a minor excretory product. nih.gov When labeled PGI2 was infused in healthy males, only about 6.6% of the radioactivity was recovered from urine as unchanged 6-keto PGF1α. caymanchem.comglpbio.com
Research involving the infusion of labeled 6-keto PGF1α into human volunteers has identified several other metabolites. nih.gov The metabolic processes include beta-oxidation, dehydrogenation at the C-15 position, and reduction of the double bond between C-13 and C-14. nih.gov One study identified 6,15-diketo,13,14-dihydro-PGF1α as a urinary metabolite. nih.gov Further analysis revealed other significant dinor metabolites. nih.gov
The table below summarizes the relative amounts of various metabolites identified in urine after the infusion of 6-keto-PGF1α in one study. nih.gov
| Metabolite Name | Relative Amount (%) |
| dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid | 22.4 |
| 6-keto-PGF1α | 6.8 |
| dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid | 5.4 |
| dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid | 7.0 |
| 6,15-diketo,13,14-dihydro-PGF1α | 5.7 |
Structural Variants and Derived Analogues
Δ17-6-keto Prostaglandin F1α, also known as ω-3 6-keto PGF2α, is a structural analogue of 6-keto PGF1α. caymanchem.comscbt.com It is the stable, non-enzymatic hydrolysis product of Prostacyclin I3 (PGI3). scbt.comnih.gov This compound is part of the 3-series prostanoids, which are derived from omega-3 fatty acids. caymanchem.commedchemexpress.com
The biosynthesis of Δ17-6-keto Prostaglandin F1α originates from the omega-3 fatty acid, eicosapentaenoic acid (EPA). caymanchem.commedchemexpress.cominvivochem.com The synthesis pathway mirrors that of the 2-series prostanoids from arachidonic acid. EPA is metabolized by the cyclooxygenase (COX) enzyme to produce the endoperoxide Prostaglandin H3 (PGH3). nih.gov Subsequently, prostacyclin synthase (PGIS) converts PGH3 into the unstable PGI3. nih.gov PGI3 then rapidly undergoes non-enzymatic hydrolysis to form the stable metabolite Δ17-6-keto Prostaglandin F1α. nih.gov This process has been observed in various tissues, including seminal vesicles, lungs, and ocular tissues. caymanchem.commedchemexpress.com
The table below illustrates the parallel biosynthesis pathways for 2-series and 3-series prostacyclins and their stable metabolites.
| Precursor Fatty Acid | Enzyme | Unstable Intermediate | Stable Metabolite |
| Arachidonic Acid (ω-6) | COX, PGIS | Prostacyclin (PGI2) | 6-keto Prostaglandin F1α |
| Eicosapentaenoic Acid (ω-3) | COX, PGIS | Prostacyclin I3 (PGI3) | Δ17-6-keto Prostaglandin F1α |
Biological Significance and Physiological Roles
Interaction with Other Eicosanoids and Signaling Pathways
The physiological effects of Δ17, 6-keto Prostaglandin (B15479496) F1α are closely linked to its interactions within the complex network of eicosanoid signaling. Its role is best understood in the context of the arachidonic acid cascade and its balance with other key players like thromboxane (B8750289) A2.
Balance with Thromboxane A2 (TXA2) in Systemic Homeostasis
The balance between prostacyclin (PGI2), for which 6-keto PGF1α is a stable metabolite, and Thromboxane A2 (TXA2) is crucial for maintaining cardiovascular health. ahajournals.org PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2, primarily produced by platelets, is a vasoconstrictor and promoter of platelet aggregation. bertin-bioreagent.comjpp.krakow.pl This opposition establishes a delicate equilibrium that governs vascular tone and hemostasis.
The ratio of 6-keto PGF1α to TXB2 (the stable metabolite of TXA2) is often used as an indicator of the PGI2/TXA2 balance. jpp.krakow.plcambridge.org Disruptions in this balance are implicated in various pathological conditions. For instance, in some types of cancer, this balance is disrupted, and inflammation can lead to increased production of TXA2 from arachidonic acid with lower levels of PGI2. jpp.krakow.plresearchgate.net Studies have shown that dietary interventions, such as the consumption of meat enriched with walnut paste, can favorably alter this balance by increasing 6-keto PGF1α levels and decreasing the TXB2/6-keto PGF1α ratio, suggesting an improved thrombogenic status. cambridge.org
Integration within the Arachidonic Acid Cascade
Δ17, 6-keto Prostaglandin F1α is an integral part of the arachidonic acid cascade. This cascade is a metabolic pathway that produces a wide range of biologically active lipids called eicosanoids. The process begins with the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) enzymes to form prostaglandin H2 (PGH2). usbio.netahajournals.org PGH2 is an unstable intermediate that is further converted by specific synthases into various prostanoids, including prostacyclin (PGI2). usbio.net PGI2 is highly unstable and rapidly hydrolyzes, both enzymatically and non-enzymatically, to the more stable but biologically inactive 6-keto PGF1α. bertin-bioreagent.comusbio.netreactome.org
The measurement of 6-keto PGF1α serves as a reliable surrogate for PGI2 production. mdpi.com The arachidonic acid cascade also produces other prostaglandins (B1171923), such as PGE2 and PGF2α, as well as thromboxanes. ahajournals.orgnih.gov The specific eicosanoids produced can vary between cell types. For example, endothelial cells are the primary producers of PGI2, while platelets are the main source of TXA2. usbio.netnih.gov The intricate interplay between these various products of the arachidonic acid cascade is essential for regulating numerous physiological processes. ahajournals.org
Specific Organ and Tissue-Specific Physiological Roles
The measurement of 6-keto PGF1α provides valuable insights into the localized production and function of prostacyclin in various organs and tissues.
Indicator of Endothelial Function
Prostacyclin is predominantly synthesized by vascular endothelial cells and plays a critical role in maintaining vascular homeostasis. usbio.netabcam.com Therefore, the level of its stable metabolite, 6-keto PGF1α, is widely regarded as a key biomarker for endothelial function. nih.govencyclopedia.pub Healthy endothelial cells produce PGI2, which contributes to vasodilation and prevents platelet aggregation, thereby protecting the vasculature. In conditions associated with endothelial dysfunction, such as diabetes and atherosclerosis, the production of prostacyclin may be impaired. abcam.comnih.gov For example, studies have shown that serum from diabetic patients stimulates significantly lower production of 6-keto PGF1α from cultured human endothelial cells compared to serum from healthy controls. nih.gov
Reflection of Renal Prostacyclin Production
The kidneys are a significant site of prostacyclin production. bertin-bioreagent.comcaymanchem.com Urinary levels of 6-keto PGF1α are considered a reflection of renal prostacyclin synthesis. bertin-bioreagent.com However, it's important to note that urinary 6-keto PGF1α can originate from both systemic circulation and the kidney itself. bertin-bioreagent.comcaymanchem.com Studies investigating the effects of various hormones on renal prostaglandin production have shown that different stimuli can have differential effects on the excretion of various prostaglandins. For example, norepinephrine (B1679862) has been shown to increase the urinary excretion of both PGE2 and 6-keto PGF1α, suggesting a role for prostacyclin in modulating renal vascular responses to adrenergic stimulation. nih.govoup.com The analysis of urinary prostanoid metabolites, including 6-keto PGF1α and its further breakdown product 2,3-dinor-6-keto-PGF1α, provides a non-invasive tool to assess renal and systemic prostacyclin biosynthesis. ahajournals.orgmdpi.com
Role in Ductal Patency Regulation
The ductus arteriosus is a blood vessel in the fetus that connects the pulmonary artery to the aorta, bypassing the lungs. Its patency before birth and closure after birth are critical for normal circulatory adaptation. Prostaglandins, particularly PGE2 and prostacyclin (PGI2), are known to play a crucial role in keeping the ductus arteriosus open. nih.govresearchgate.net Studies in animal models have demonstrated a clear relationship between the morphology of the ductus arteriosus and the presence of prostacyclin synthase, the enzyme responsible for PGI2 production. nih.govtermedia.pl The distribution of 6-keto-PGF1α, the stable metabolite of PGI2, mirrors the localization of prostacyclin synthase in the ductal tissue. nih.gov These findings suggest an important role for PGI2 in regulating ductal patency. nih.govtermedia.pl
Mechanistic Studies of 6 Keto Prostaglandin F1α Regulation and Associated Actions
Cellular and Molecular Mechanisms of Prostacyclin Signaling (as reflected by 6-keto PGF1α)
Prostacyclin exerts its biological effects by engaging with specific cell surface receptors, which triggers a cascade of intracellular events. The measurement of 6-keto-PGF1α is a reliable method to quantify the activity of this signaling pathway. abcam.com
Prostacyclin Receptor (IP) Activation and Cyclic AMP Pathway
The primary signaling pathway for prostacyclin is initiated by its binding to the prostacyclin receptor (IP), a member of the G protein-coupled receptor family. researchgate.netwikipedia.org This ligand-receptor interaction activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. researchgate.netcore.ac.uk The activation of adenylyl cyclase leads to the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), thereby increasing intracellular cAMP levels. researchgate.netcore.ac.uk The majority of prostacyclin's physiological effects, such as vasodilation and inhibition of platelet aggregation, are mediated by this elevation in cAMP. abcam.com
Interestingly, while the IP receptor-cAMP pathway is the main route for prostacyclin action, cAMP levels can also exert feedback control. Studies in rabbit ventricular myocytes have shown that while low concentrations of a beta-adrenergic agonist (which stimulates PGI2 synthesis) increase 6-keto-PGF1α production, higher concentrations that lead to a more substantial accumulation of cAMP are associated with a decline in 6-keto-PGF1α synthesis. nih.gov This suggests that cAMP can act as an inhibitory modulator of prostacyclin production, likely through the activation of protein kinase A (PKA). nih.gov
Downstream Intracellular Signaling Events
The increase in intracellular cAMP triggers a series of downstream events, primarily through the activation of protein kinase A (PKA). core.ac.uknih.gov Once activated, PKA can phosphorylate a variety of target proteins within the cell, leading to a physiological response. nih.gov
A key target of PKA is the CREB protein (cAMP response element-binding protein). nih.gov Upon phosphorylation by PKA's catalytic subunit, CREB can translocate to the nucleus and bind to specific DNA sequences known as cAMP response elements (CREs), thereby modulating the transcription of target genes. nih.gov
Beyond the classical cAMP pathway, there is growing evidence that prostacyclin signaling also involves peroxisome proliferator-activated receptors (PPARs). researchgate.netcore.ac.uk These are nuclear receptors that function as transcription factors to regulate genes involved in cell growth, apoptosis, and inflammation. core.ac.uk This activation can occur through direct ligand binding or through cross-talk with the IP receptor pathway, where PKA phosphorylates and activates PPARs. core.ac.uk
Factors Influencing 6-keto Prostaglandin (B15479496) F1α Production
The synthesis of prostacyclin, and therefore the level of its metabolite 6-keto-PGF1α, is tightly regulated by the availability of its precursor, arachidonic acid, and the activity of key enzymes.
Impact of Lipid Species on Synthesis Pathways
The type of fatty acid present can significantly influence the production of 6-keto-PGF1α. Research conducted on vascular smooth muscle cells (VSMCs) demonstrated that cis-unsaturated fatty acids, specifically oleic acid and linoleic acid, at a concentration of 100 μmol/L, led to a 2.5-fold increase in 6-keto-PGF1α levels. ahajournals.orgahajournals.org In stark contrast, the saturated fatty acid (stearic acid) and a trans-unsaturated fatty acid (elaidic acid) did not stimulate an increase in 6-keto-PGF1α production. ahajournals.orgahajournals.org These findings were corroborated in human studies where local infusion of a lipid emulsion (intralipid) in dorsal hand veins resulted in elevated 6-keto-PGF1α concentrations. ahajournals.org
Table 1: Effect of Different Fatty Acids on 6-keto-PGF1α Production in Vascular Smooth Muscle Cells This interactive table summarizes research findings on how different lipid species impact the synthesis of 6-keto-PGF1α. Data derived from studies on cultured vascular smooth muscle cells.
| Fatty Acid | Type | Concentration | Effect on 6-keto-PGF1α Production | Source |
|---|---|---|---|---|
| Oleic Acid | cis-Unsaturated | 100 μmol/L | 2.5-fold increase | ahajournals.org, ahajournals.org |
| Linoleic Acid | cis-Unsaturated | 100 μmol/L | 2.5-fold increase | ahajournals.org, ahajournals.org |
| Stearic Acid | Saturated | 100 μmol/L | No significant change | ahajournals.org, ahajournals.org |
| Elaidic Acid | trans-Unsaturated | 100 μmol/L | No significant change | ahajournals.org, ahajournals.org |
| Arachidonic Acid | Polyunsaturated (n-6) | Not specified | Precursor, generates prostaglandins (B1171923) | nih.gov |
| 18:3(n-6) | Polyunsaturated (n-6) | Not specified | Generates prostaglandins | nih.gov |
| 20:3(n-6) | Polyunsaturated (n-6) | Not specified | Generates prostaglandins | nih.gov |
Independence from Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) Signaling
While cis-unsaturated fatty acids like oleic and linoleic acid are known to activate other signaling pathways involving Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK), the stimulation of 6-keto-PGF1α production occurs through a separate mechanism. ahajournals.orgahajournals.org Experiments using specific chemical inhibitors—bisindolylmaleimide to block PKC and PD 098,059 to block MEK (the upstream activator of ERK)—showed that these inhibitors did not prevent the rise in 6-keto-PGF1α induced by oleic and linoleic acids. ahajournals.orgahajournals.org This demonstrates that the synthesis of prostacyclin in this context is independent of the PKC and ERK signaling cascades. ahajournals.orgahajournals.org
Calcium-Dependent Activation of Phospholipase A2
The primary mechanism by which cis-unsaturated fatty acids stimulate 6-keto-PGF1α production appears to be through the activation of phospholipase A2 (PLA2) in a calcium-dependent manner. ahajournals.orgahajournals.org Oleic and linoleic acids were observed to cause an increase in intracellular calcium concentrations in VSMCs. ahajournals.orgahajournals.org Conversely, stearic and elaidic acids, which failed to increase 6-keto-PGF1α, also did not significantly raise intracellular calcium levels. ahajournals.orgahajournals.org
The elevation in intracellular calcium is a critical step, as it activates PLA2, the enzyme responsible for hydrolyzing arachidonic acid from membrane phospholipids. ahajournals.orgjle.com This release of free arachidonic acid provides the necessary substrate for cyclooxygenase (COX) enzymes to produce PGH2, which is then rapidly converted to prostacyclin (PGI2) and subsequently to its stable metabolite, 6-keto-PGF1α. ahajournals.org The relationship between intracellular calcium and PLA2 activation is steep and can become saturated, which may explain why a larger increase in calcium from linoleic acid compared to oleic acid resulted in a comparable rise in 6-keto-PGF1α. ahajournals.org
Modulation by Cyclooxygenase Inhibitors (e.g., Indomethacin)
6-keto Prostaglandin F1α (6-keto-PGF1α) is the stable, inactive metabolite of prostacyclin (PGI₂). abcam.com The synthesis of its parent compound, PGI₂, is dependent on the activity of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin H₂ (PGH₂). redheracles.net Consequently, inhibitors of COX enzymes, such as indomethacin (B1671933), directly modulate the production of 6-keto-PGF1α by blocking the formation of its precursor.
Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. uiowa.edu Its administration has been consistently shown to significantly decrease the production of 6-keto-PGF1α across various biological systems and experimental models. In studies involving superfused uterine arteries from premenopausal women, the addition of indomethacin at a concentration of 4 x 10⁻⁵ mol/L resulted in a significant decrease in prostanoid production. nih.gov Similarly, in cultured phagocytic cells of the mouse thymic reticulum, indomethacin markedly decreased the secretion of 6-keto-PGF1α. aai.org
Research on pregnant rat uterus homogenates demonstrated that indomethacin (25 µM) inhibited the synthesis of 6-keto-PGF1α, along with other prostaglandins like PGE₂ and PGF₂α, by 80-92%. nih.gov This potent inhibition highlights the critical role of COX activity in uterine prostaglandin production. nih.gov In human studies, the infusion of indomethacin was shown to lower elevated plasma levels of 6-keto-PGF1α in dorsal hand veins. ahajournals.org Furthermore, systemic administration of indomethacin in healthy older adults led to a decrease in the urinary excretion of 2,3-dinor-6-keto prostaglandin F1α, another stable metabolite of prostacyclin. uiowa.edu This effect on GFR is attributed to the inhibition of COX-1. uiowa.edu
The inhibitory effect of indomethacin is not limited to basal production; it also blocks stimulated prostaglandin release. In studies of human pregnant myometrial strips, indomethacin significantly inhibited both spontaneous and epinephrine-stimulated release of prostaglandins, including 6-keto-PGF1α. capes.gov.br The inhibitory action of indomethacin on 6-keto-PGF1α production is a direct consequence of blocking the COX pathway, thereby reducing the availability of the PGH₂ substrate required by prostacyclin synthase. ahajournals.orgtandfonline.com
Table 1: Effect of Indomethacin on 6-keto Prostaglandin F1α Production
| Biological System/Model | Indomethacin Concentration | Observed Effect on 6-keto-PGF1α | Reference |
| Human Pregnant Myometrial Strips | 10 µg/ml | Significant inhibition of spontaneous and stimulated production. | capes.gov.br |
| Pregnant Rat Uterus Homogenates | 25 µM | 80-92% inhibition of synthesis. | nih.gov |
| Human Dorsal Hand Veins (in vivo) | Infusion | Lowered previously elevated plasma concentrations. | ahajournals.org |
| Human Uterine Arteries (in vitro) | 4 x 10⁻⁵ mol/L | Significant decrease in production. | nih.gov |
| Mouse Thymic Reticulum Cells (in vitro) | Not specified | Markedly decreased production. | aai.org |
| Healthy Older Adults (in vivo) | 50 mg t.i.d. | Decreased urinary excretion of the metabolite 2,3-dinor-6-keto-PGF1α. | uiowa.edu |
Influence of Hormonal Factors (e.g., Estrogen) on Vascular Production
The influence of hormonal factors, particularly estrogen, on the vascular production of 6-keto-PGF1α is a complex area of research with findings that can vary depending on the specific experimental model, vascular bed, and duration of estrogen exposure. scielo.br 6-keto-PGF1α, as the stable metabolite of the potent vasodilator prostacyclin, is a key indicator of vascular homeostasis, and its regulation by estrogen has significant physiological implications. abcam.comnih.gov
A substantial body of evidence suggests that estrogen, specifically 17β-estradiol (E₂), stimulates the production of prostacyclin in various vascular tissues. scielo.br In vivo studies in sheep have shown that infusion of E₂ increases the uterine arterial production of 6-keto-PGF1α. ahajournals.org This is supported by research in ovariectomized rats, where chronic treatment with 17β-estradiol led to a 2.6-fold enhancement of basal prostacyclin synthesis in cerebral blood vessels. nih.gov This effect was associated with a significant increase in the protein levels of both cyclooxygenase-1 (COX-1) and prostacyclin synthase, the key enzymes in the PGI₂ synthesis pathway. nih.gov
In vitro studies using cultured endothelial cells have provided further mechanistic insights. In human umbilical vein endothelial cells (HUVECs), E₂ was found to dose-dependently increase PGI₂ production by up to 50%. bioscientifica.com This stimulation was mediated through the estrogen receptor-alpha (ERα), as the effect was mimicked by an ERα-specific agonist and blocked by an ERα antagonist. redheracles.netbioscientifica.com The mechanism involves the upregulation of both COX-1 and prostacyclin synthase gene and protein expression. bioscientifica.com Similarly, acute exposure of ovine fetal pulmonary artery endothelial cells to E₂ resulted in a 52% increase in PGI₂ synthesis, an effect mediated by the estrogen receptor-beta (ERβ) and dependent on calcium. nih.gov
However, not all studies report a stimulatory effect. Research using cultured bovine coronary microvascular endothelial cells found that exposure to physiological concentrations of estradiol (B170435) for 24 hours reduced the production of 6-keto-PGF1α to as low as 17-35% of control levels. nih.gov This inhibitory effect was reversed by the estrogen receptor inhibitor tamoxifen, indicating a receptor-mediated process. nih.gov Another study using superfused uterine arteries from pre- and postmenopausal women observed that while arteries from premenopausal women produced significantly more 6-keto-PGF1α, the direct addition of 17β-estradiol to the in vitro system did not alter its production. nih.gov These divergent findings underscore the complexity of estrogen's vascular actions, which may be influenced by species differences, the specific vascular bed under investigation, and the interplay between different estrogen receptor subtypes and signaling pathways. scielo.brahajournals.org
Table 2: Influence of Estrogen on Vascular 6-keto Prostaglandin F1α (Prostacyclin) Production
| Study Model | Estrogen Type/Concentration | Duration | Effect on 6-keto-PGF1α / PGI₂ Production | Key Findings/Mechanism | Reference |
| Rat Cerebral Blood Vessels (in vivo) | 17β-Estradiol | Chronic | ▲ 2.6-fold increase | Upregulation of COX-1 and prostacyclin synthase protein. | nih.gov |
| Human Umbilical Vein Endothelial Cells (in vitro) | Estradiol (1–100 nM) | 24 hours | ▲ Dose-dependent increase (up to 50%) | Mediated via ERα; increased COX-1 and PGIS expression. | bioscientifica.com |
| Ovine Fetal Pulmonary Artery Endothelial Cells (in vitro) | Estradiol-17β (10⁻⁸ M) | 15 minutes | ▲ 52% increase | Acute, non-genomic effect mediated by ERβ; calcium-dependent. | nih.gov |
| Sheep Uterine Artery (in vivo) | Estradiol-17β | Infusion | ▲ Increase | Associated with rises in uterine blood flow. | ahajournals.org |
| Bovine Coronary Microvascular Endothelial Cells (in vitro) | 17β-Estradiol (0.1 nM, 1.0 nM) | 24 hours | ▼ Decrease to 17-35% of control | Receptor-dependent process, reversed by tamoxifen. | nih.gov |
| Human Uterine Arteries (in vitro) | 17β-Estradiol (10, 100, 1000 ng/ml) | 3 hours | ▬ No alteration | Arteries from premenopausal women had higher basal production than postmenopausal. | nih.gov |
Research Methodologies for 6 Keto Prostaglandin F1α Quantification and Analysis
Immunoassay Techniques
Immunoassays are widely used for the quantification of 6-keto-PGF1α due to their high sensitivity and throughput. These methods rely on the specific binding of an antibody to the target analyte.
Radioimmunoassay (RIA) Development and Application
Radioimmunoassay (RIA) was one of the earliest methods developed for the sensitive detection of 6-keto-PGF1α. nih.gov These assays involve a competitive binding reaction between a radiolabeled form of 6-keto-PGF1α and the unlabeled 6-keto-PGF1α present in a sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 6-keto-PGF1α in the sample.
The development of highly specific antisera has been a key factor in the successful application of RIAs. For instance, antibodies have been raised in rabbits immunized with a 6-keto-PGF1α-bovine serum albumin (BSA) conjugate. jst.go.jp One such RIA, utilizing a 125I-labeled 6-keto-PGF1α-tyramide tracer, demonstrated a detection limit of 50-1000 pg/ml. jst.go.jp This method showed a recovery rate of 92.9%, with intra- and inter-assay coefficients of variation of 9.9% and 27.1%, respectively. jst.go.jp Another highly specific RIA for blood and urine 6-keto-PGF1α required extraction and column chromatography prior to the assay and utilized a tritium (B154650) trace for monitoring. nih.gov This method demonstrated good precision and accuracy, with normal human blood levels in 80 control subjects being less than 125 pg/ml. nih.gov
However, a significant challenge with some RIAs is the potential for cross-reactivity with other prostaglandins (B1171923). For example, some antisera have shown 5-10% cross-reactivity with prostaglandins of the E and F series, necessitating solvent extraction and thin-layer chromatography for absolute specificity. nih.gov Despite this, RIAs have been instrumental in determining 6-keto-PGF1α levels in various biological samples and have been validated through comparisons with radiochemical assays. nih.gov
| Tracer Used | Detection Limit | Sample Type | Key Findings/Considerations | Reference |
|---|---|---|---|---|
| 125I-6-keto PG F1α-tyramide | 50 - 1000 pg/ml | Plasma | Recovery rate of 92.9%; Intra-assay CV 9.9%, Inter-assay CV 27.1%. | jst.go.jp |
| Tritium trace | Not specified | Blood, Urine | Requires extraction and column chromatography; Normal human blood levels <125 pg/ml. | nih.gov |
| Not specified | Not specified | Not specified | Antiserum cross-reacts 5-10% with PGE and PGF series, requiring chromatography for specificity. | nih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Advancements
Enzyme-Linked Immunosorbent Assay (ELISA) offers a non-radioactive alternative to RIA for the quantification of 6-keto-PGF1α. The most common format is a competitive ELISA, where 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF1α for binding to a limited amount of antibody coated on a microplate. mybiosource.comelabscience.com The amount of color produced by the enzyme-substrate reaction is inversely proportional to the concentration of 6-keto-PGF1α in the sample. elabscience.comabbexa.com
ELISA kits for 6-keto-PGF1α are commercially available and have been developed for use with various biological fluids, including serum and plasma. elabscience.comabbexa.comassaygenie.com These kits often feature microplates pre-coated with 6-keto-PGF1α. assaygenie.com The assay involves the addition of the sample or standard, followed by a biotinylated detection antibody specific for 6-keto-PGF1α. assaygenie.com After a washing step, an avidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate solution. assaygenie.com The reaction is stopped with an acid solution, and the resulting color change is measured spectrophotometrically. elabscience.comassaygenie.com
Advancements in ELISA technology have led to the development of highly sensitive and specific assays. For example, one ELISA allows for the quantitation of 6-keto-PGF1α in the range of 1-200 pg/0.1 ml and shows very low cross-reactivity with nine other prostaglandins. nih.gov The validity of this assay was confirmed by demonstrating a dose-dependent stimulation of 6-keto-PGF1α formation by thrombin in cultured human endothelial cells, with results that closely agreed with those obtained by RIA. nih.gov Commercially available kits report sensitivities as low as 9.38 pg/mL and detection ranges of 15.63-1000 pg/mL. elabscience.comabbexa.com These kits generally exhibit good reproducibility, with both intra- and inter-assay coefficients of variation (CV) being less than 10%. assaygenie.com
| Assay Principle | Sensitivity | Detection Range | Sample Types | Reproducibility (CV%) | Reference |
|---|---|---|---|---|---|
| Competitive ELISA | Not specified | 1-200 pg/0.1 ml | Cell culture media | Results agree with RIA | nih.gov |
| Competitive ELISA | 9.38 pg/mL | 15.63-1000 pg/mL | Serum, plasma, other biological fluids | Intra- & Inter-Assay < 10% | elabscience.comabbexa.comassaygenie.com |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) coupled with chromatographic separation offers high specificity and accuracy for the quantification of 6-keto-PGF1α, overcoming some of the limitations of immunoassays, such as cross-reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS, GC-NICI-MS)
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the definitive identification and quantification of prostaglandins, including 6-keto-PGF1α. dntb.gov.ua This technique requires the conversion of the non-volatile prostaglandin (B15479496) into a volatile derivative prior to analysis. fishersci.it Common derivatization methods include the formation of methyl esters and silyl (B83357) ethers. fishersci.itnih.gov
In one application, the major metabolite of PGI2 in human urine was identified as dinor-6-keto-prostaglandin F1α using GC-MS. nih.gov After infusion of labeled PGI2, urine samples were chromatographed, and the major peak was derivatized to the methyl ester methoxime trimethyl silyl ether for GC-MS analysis. nih.gov Another study described an improved derivative of 6-keto-PGF1α for GC-MS analysis, highlighting the importance of derivatization in enhancing analytical performance. fishersci.it
Gas chromatography with negative ion chemical ionization mass spectrometry (GC-NICI-MS) provides enhanced sensitivity for the detection of electrophilic molecules. While not as commonly cited for 6-keto-PGF1α specifically in the provided context, this technique is a powerful tool for trace-level quantification of eicosanoids.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS, UPLC/MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of 6-keto-PGF1α and its metabolites due to its high sensitivity, specificity, and throughput. nih.govresearchgate.net This method often involves solid-phase extraction (SPE) to clean up and concentrate the analyte from the biological matrix before injection into the LC-MS/MS system. nih.govlww.com
A sensitive LC-MS/MS method was developed for the quantification of 6-keto-PGF1α in human urine and plasma. researchgate.net The method involved spiking samples with an internal standard (6-keto-PGF1α-d4), purification by immuno-affinity chromatography, and analysis by selected reaction monitoring (SRM). researchgate.net Another HPLC-MS/MS method was validated for the simultaneous quantification of 6-keto-PGF1α and its metabolites, 2,3-dinor-6-keto-prostaglandin F1α and 6,15-diketo-13,14-dihydro-prostaglandin F1α, in human plasma. nih.gov This assay had a concentration range of 50.0-5000 pg/mL for 6-keto-PGF1α, with inter-batch precision better than 12.7% and inter-batch accuracy between 97.3% and 100.8%. nih.gov
The use of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC/MS/MS) offers even faster analysis times and improved resolution. One UPLC/MS/MS method for the analysis of 13 eicosanoids, including 6-keto-PGF1α, utilized a ZORBAX Eclipse Plus C18 column for chromatographic separation. csic.es
| Analyte | Concentration Range (pg/mL) | Inter-batch Precision (%) | Inter-batch Accuracy (%) | Reference |
|---|---|---|---|---|
| 6-keto Prostaglandin F1α | 50.0 - 5000 | < 12.7 | 97.3 - 100.8 | nih.gov |
| 2,3-dinor-6-keto Prostaglandin F1α | 100 - 10,000 | < 9.2 | 97.5 - 103.0 | nih.gov |
| 6,15-diketo-13,14-dihydro Prostaglandin F1α | 50.0 - 5000 | < 9.4 | 92.0 - 100.0 | nih.gov |
Isotope Dilution Mass Spectrometry for Metabolite Quantification
Isotope dilution mass spectrometry is a definitive method for accurate quantification that involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte. caymanchem.com The ratio of the endogenous analyte to the internal standard is then measured by mass spectrometry. This approach corrects for variations in sample preparation and ionization efficiency, leading to highly precise and accurate results.
For the analysis of 6-keto-PGF1α, deuterated internal standards such as 6-keto-prostaglandin F1α-d4 are commonly used. caymanchem.com This internal standard contains four deuterium (B1214612) atoms and is intended for use in both GC-MS and LC-MS quantification. caymanchem.com The use of stable isotope dilution assays is crucial for the accurate quantification of the major urinary metabolite of PGI2, 2,3-dinor-6-keto-prostaglandin F1α. springernature.com A simplified assay for this metabolite using gas chromatography-mass spectrometry has been developed. springernature.com Furthermore, methods have been established for the simultaneous quantification of 2,3-dinor-thromboxane B2 and 2,3-dinor-6-oxo-prostaglandin F1α in human urine using GC-tandem MS with an isotope dilution approach. ebi.ac.uk
Sample Preparation and Purification Methodologies
Extraction and Derivatization Procedures for Biological Matrices (e.g., serum, plasma, urine)
The accurate quantification of 6-keto Prostaglandin F1α (6-keto-PGF1α) in biological matrices such as serum, plasma, and urine necessitates meticulous sample preparation to remove interfering substances and enrich the analyte. diva-portal.org Solid-phase extraction (SPE) is a widely employed and effective technique for this purpose. nih.govresearchgate.net This method offers a robust pre-purification step, leading to the removal of many contaminants and concentrating the extract into a small solvent volume suitable for subsequent analysis. diva-portal.org
A common approach involves using octadecyl-bonded silica (B1680970) gel (C18) as the stationary phase. nih.govresearchgate.net The process typically begins with the acidification of the sample, for instance, by adding 2 N HCl or a 1M acetate (B1210297) buffer to achieve a pH of approximately 4. rndsystems.comcaymanchem.com For plasma and urine samples, acidification is a crucial first step. abcam.cn Following acidification, the sample is applied to a pre-conditioned C18 column. rndsystems.com The column is then washed with solvents of increasing polarity, such as water, 15% ethanol, and hexane, to remove impurities. rndsystems.com Finally, 6-keto-PGF1α is eluted with a solvent like ethyl acetate or methanol (B129727). rndsystems.comlipidmaps.org Recoveries from this process are generally high, with some studies reporting greater than 90% for 6-keto-PGF1α in urine. nih.gov The inclusion of 1% formic acid in the loading mixture has been shown to enhance recoveries from urine, plasma, and tissue homogenates to ≥90%. nih.gov
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of 6-keto-PGF1α. researchgate.net A common derivatization scheme involves a two-step process. First, the sample is converted to its methoxime derivative. researchgate.net This is followed by esterification, for example, with panacyl bromide or by forming t-butyldimethylsilyl esters. researchgate.netresearchgate.net One novel method describes the formation of pentafluorobenzyl esters prior to silylation to create t-butyldimethylsilyl esters in an apparent exchange reaction. researchgate.net This derivatization to a methoxime/t-butyldimethylsilyl ether/t-butyl-dimethylsilyl ester derivative has shown recoveries of around 64.4%. researchgate.net Another approach for GC-MS analysis involves derivatizing the extracted compound to 9-enol-PGE2-methylester-trimethylsilylether. researchgate.net
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is not always necessary, which is a significant advantage of this technique. diva-portal.org However, some LC-MS/MS methods may still incorporate derivatization to enhance sensitivity.
Table 1: Overview of Extraction and Derivatization Procedures for 6-keto-PGF1α
| Matrix | Extraction Method | Key Reagents/Columns | Derivatization for GC-MS | Reported Recovery | Source |
|---|---|---|---|---|---|
| Urine | Automated Solid-Phase Extraction | Tritium labelled prostanoids, C18 column | - | >90% | nih.gov |
| Urine, Plasma, Tissue Homogenate | Solid-Phase Extraction | Octadecyl-bonded silica gel, 1% formic acid | - | ≥90% | nih.gov |
| Human Plasma | Solid-Phase Extraction with column switching | C18 column | Not specified | - | nih.gov |
| Biological Matrices | Solid-Phase Extraction | C18 reverse phase column | - | - | rndsystems.com |
| Urine | Solid-Phase Extraction | - | Methoxime/t-butyldimethylsilyl ether/t-butyl-dimethylsilyl ester | 64.4% | researchgate.net |
| Whole Blood | Extraction and purification by silica gel column chromatography | Silica gel column | Methoximes, esterification with panacyl bromide | - | researchgate.net |
Chromatographic Purification Strategies for Complex Samples
Following initial extraction, chromatographic techniques are essential for further purifying 6-keto-PGF1α from complex biological samples, ensuring accurate quantification. mdpi.com High-Performance Liquid Chromatography (HPLC) is a cornerstone of these purification strategies, often employed in both reversed-phase and normal-phase modes. nih.govnih.gov
Reversed-phase HPLC (RP-HPLC) is a prevalent method for separating eicosanoids, including 6-keto-PGF1α. nih.gov C18 columns are frequently used, and the mobile phase typically consists of an aqueous component, an organic modifier like acetonitrile (B52724) or methanol, and an acid such as acetic acid. researchgate.netdiva-portal.org The choice of organic solvent can influence the elution order of related compounds. For instance, in mobile phases with acetonitrile as the major organic component, oxo-eicosanoids (like 6-keto-PGF1α) have longer retention times than their corresponding hydroxy-eicosanoids. The reverse is true when methanol is the primary organic solvent. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of a wide range of analytes. diva-portal.orglipidmaps.org
Normal-phase HPLC can also provide excellent separation of oxo- and hydroxy-eicosanoids. nih.gov Mobile phases in this mode often contain hexane, isopropanol (B130326), and acetic acid. nih.gov Adjusting the concentration of acetic acid or isopropanol can selectively alter the retention times of different eicosanoids, aiding in their separation and identification. nih.gov
For highly complex samples, a combination of chromatographic techniques or a column-switching approach can be implemented for enhanced cleanup and analyte enrichment. nih.gov This involves using an initial chromatographic step for preliminary purification before transferring the fraction containing the analyte of interest to a second column for further separation. nih.gov Immunoaffinity chromatography is another powerful purification technique that utilizes antibodies specific to 6-keto-PGF1α. researchgate.net In this method, samples are passed through a column containing immobilized antibodies, which selectively bind to 6-keto-PGF1α, allowing other components to be washed away. The purified analyte is then eluted. This technique offers high specificity. researchgate.net
The selection of the appropriate chromatographic strategy depends on the complexity of the sample matrix, the required level of purity, and the subsequent analytical method (e.g., GC-MS or LC-MS/MS). researchgate.netnih.gov
Analytical Validation and Quality Control in Research Assays
Assessment of Sensitivity, Specificity, and Reproducibility
The validation of analytical methods for 6-keto-PGF1α is critical to ensure the reliability and accuracy of research findings. This validation process encompasses a thorough assessment of sensitivity, specificity, and reproducibility. researchgate.net
Sensitivity is typically defined by the lower limit of quantification (LLOQ) or the limit of detection (LOD). For LC-MS/MS methods, the LLOQ for 6-keto-PGF1α has been reported in the picogram per milliliter (pg/mL) range. For example, one validated HPLC-MS/MS method for human plasma demonstrated a concentration range of 50.0-5000 pg/mL for 6-keto-PGF1α. researchgate.netnih.gov Another sensitive LC-MS/MS method for human urine and plasma reported a mean concentration of 1.9 ± 0.8 pg/mL in the plasma of healthy donors. researchgate.netresearchgate.net Enzyme-linked immunosorbent assay (ELISA) kits also report high sensitivity, with some having an assay range of 1.6-1,000 pg/mL and a sensitivity (defined as 80% B/B₀) of 6 pg/mL. caymanchem.com A radioimmunoassay (RIA) reported a mean least detectable mass of 1.45 pg. researchgate.net
Specificity refers to the ability of the assay to measure only 6-keto-PGF1α without interference from other structurally related compounds. While immunoassays are widely used, they can be prone to a lack of specificity, potentially leading to an overestimation of analyte levels due to cross-reactivity with other metabolites. mdpi.com Chromatographic methods coupled with mass spectrometry, particularly LC-MS/MS, are considered the gold standard for specificity. These methods separate 6-keto-PGF1α from other compounds before detection, and the use of selected reaction monitoring (SRM) provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net
Reproducibility is assessed by determining the intra- and inter-assay precision, usually expressed as the coefficient of variation (CV). For a validated HPLC-MS/MS method, the inter-batch precision for 6-keto-PGF1α was better than 12.7%, with an inter-batch accuracy between 97.3% and 100.8%. researchgate.netnih.gov For immunoassays, intra-assay and inter-assay CVs are also important metrics. For example, one RIA for 6-keto-PGF1α demonstrated good reproducibility. researchgate.net An ELISA kit reported intra-assay and inter-assay coefficients of variation of 2.9% and 6.0%, respectively. ahajournals.org The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature stability) is also a crucial aspect of reproducibility. One study demonstrated that 6-keto-PGF1α was stable in plasma for 20 hours at room temperature, during three freeze-thaw cycles, and for 96 days at -25 °C. nih.gov
Table 2: Validation Parameters for 6-keto-PGF1α Assays
| Assay Type | Matrix | Sensitivity (LLOQ/LOD) | Precision (Inter-assay CV) | Accuracy (Inter-batch) | Source |
|---|---|---|---|---|---|
| HPLC-MS/MS | Human Plasma | 50.0 pg/mL | <12.7% | 97.3% - 100.8% | nih.gov |
| LC-MS/MS | Human Urine | - | - | - | researchgate.net |
| Radioimmunoassay (RIA) | Plasma | 1.45 pg (least detectable mass) | - | - | researchgate.net |
| ELISA | - | 6 pg/mL (80% B/B₀) | 6.0% | - | caymanchem.comahajournals.org |
Cross-Reactivity Considerations with Analogues
A significant challenge in the quantification of 6-keto-PGF1α, particularly when using immunoassays, is the potential for cross-reactivity with structurally similar prostaglandin analogues. mdpi.com The specificity of the antibody used in an ELISA or RIA is paramount, as antibodies may bind to other prostaglandins, leading to inaccurate and overestimated results. mdpi.com
Manufacturers of immunoassay kits typically provide data on the cross-reactivity of their antibodies with a panel of related compounds. For instance, one commercially available 6-keto-PGF1α ELISA kit reports the following cross-reactivities:
6-keto Prostaglandin E₁: 33.9%
Prostaglandin F₁α: 28%
Prostaglandin F₂α: 11%
2,3-dinor-6-keto Prostaglandin F₁α: 4.9%
Prostaglandin E₂: 1.5%
Thromboxane (B8750289) B₂: 0.05% caymanchem.com
Another ELISA kit for Prostaglandin E₂ showed a cross-reactivity of 2.5% with 6-keto-PGF1α. rndsystems.com A different Prostaglandin E₂ immunoassay reported a cross-reactivity of less than 0.3% with 6-keto-PGF1α. windows.net An older radioimmunoassay for 6-keto-PGF1α showed cross-reactivities of 0.16% with PGE₂ and 0.80% with PGF₂α, with other tested prostaglandins having less than 0.1% cross-reactivity. researchgate.net Some modern ELISA kits claim no significant cross-reactivity or interference between 6-keto-PGF1α and its analogues. ebiohippo.comuscnk.com
The degree of cross-reactivity can significantly impact the interpretation of results. High cross-reactivity with other prostaglandins that are present in the sample at high concentrations can lead to a falsely elevated measurement of 6-keto-PGF1α. Therefore, it is crucial for researchers to be aware of the cross-reactivity profile of the specific assay being used and to consider the potential for interference from other eicosanoids in their biological samples. When high specificity is required, methods like LC-MS/MS, which physically separate the compounds before detection, are preferable to minimize the issue of cross-reactivity.
Table 3: Reported Cross-Reactivity of Various Immunoassays with 6-keto-PGF1α Analogues
| Assay Target | Analogue | Cross-Reactivity (%) | Source |
|---|---|---|---|
| 6-keto-PGF1α | 6-keto Prostaglandin E₁ | 33.9 | caymanchem.com |
| 6-keto-PGF1α | Prostaglandin F₁α | 28 | caymanchem.com |
| 6-keto-PGF1α | Prostaglandin F₂α | 11 | caymanchem.com |
| 6-keto-PGF1α | 2,3-dinor-6-keto Prostaglandin F₁α | 4.9 | caymanchem.com |
| 6-keto-PGF1α | Prostaglandin E₂ | 1.5 | caymanchem.com |
| 6-keto-PGF1α | Thromboxane B₂ | 0.05 | caymanchem.com |
| Prostaglandin E₂ | 6-keto-PGF1α | 2.5 | rndsystems.com |
| Prostaglandin E₂ | 6-keto-PGF1α | <0.3 | windows.net |
| 6-keto-PGF1α | Prostaglandin E₂ | 0.16 | researchgate.net |
| 6-keto-PGF1α | Prostaglandin F₂α | 0.80 | researchgate.net |
In Vitro and in Vivo Research Models for Studying 6 Keto Prostaglandin F1α
Cellular Models and Organ Culture Systems
In vitro models provide controlled environments to dissect the molecular mechanisms underlying 6-keto-PGF1α production and action at the cellular and tissue levels.
Vascular Smooth Muscle Cell (VSMC) Studies
Vascular smooth muscle cells (VSMCs) are a key component of blood vessel walls and a significant site of prostacyclin production. Studies using cultured VSMCs have been instrumental in elucidating the factors that regulate 6-keto-PGF1α synthesis. For instance, research has shown that both high-density lipoproteins (HDL) and low-density lipoproteins (LDL) can stimulate the synthesis of prostacyclin, measured as 6-keto-PGF1α, in VSMCs. nih.gov Specifically, HDL induced a dose-dependent increase in 6-keto-PGF1α release, with rat HDL being more potent than human HDL, a difference attributed to its higher cholesteryl arachidonate (B1239269) content. nih.gov
Further investigations have revealed that certain fatty acids can also influence 6-keto-PGF1α production in VSMCs. Oleic and linoleic acids were found to increase 6-keto-PGF1α levels, a process that appears to be dependent on an increase in intracellular calcium but independent of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. ahajournals.orgnih.govahajournals.org In contrast, heparin, a compound that can increase systemic 6-keto-PGF1α levels, has been shown to suppress its production in cultured VSMCs. ahajournals.org
Table 1: Effects of Various Stimuli on 6-keto-PGF1α Production in Vascular Smooth Muscle Cells
| Stimulus | Effect on 6-keto-PGF1α Production | Reference |
| High-Density Lipoprotein (HDL) | Increased | nih.gov |
| Low-Density Lipoprotein (LDL) | Increased | nih.gov |
| Oleic Acid | Increased | ahajournals.orgnih.gov |
| Linoleic Acid | Increased | ahajournals.orgnih.gov |
| Heparin | Decreased | ahajournals.org |
Isolated Perfused Organ Preparations
Isolated perfused organ systems, particularly the lungs, offer a more integrated model to study the release of 6-keto-PGF1α in a whole organ context while maintaining experimental control. nih.govahajournals.orgnih.gov These preparations allow for the collection of effluent, in which the concentration of 6-keto-PGF1α can be measured as an indicator of prostacyclin release from the organ's vasculature. ahajournals.org
Studies using isolated, buffer-perfused rat lungs have been employed to investigate the effects of pneumotoxic substances on prostacyclin production. For example, in a model of pulmonary hypertension induced by monocrotaline (B1676716) pyrrole (B145914) (MCTP), the release of 6-keto-PGF1α was not significantly affected 7 or 14 days after MCTP injection, although thromboxane (B8750289) B2 release was elevated at the later time point. nih.govresearchgate.net However, infusion of arachidonic acid, the precursor for prostanoid synthesis, increased the release of both 6-keto-PGF1α and thromboxane B2 in lungs from both control and treated rats. nih.govresearchgate.net
Another study using isolated rat lungs perfused with phorbol (B1677699) myristate acetate (B1210297) (PMA) in the presence of neutrophils showed a significant increase in the production of both 6-keto-PGF1α and thromboxane B2, which correlated with increases in perfusion pressure and lung weight. nih.gov These findings highlight the utility of this model in studying inflammatory responses and their impact on prostanoid production. nih.gov Recent research has also utilized isolated perfused lung preparations from knockout mice to demonstrate that fibroblasts are a major source of prostacyclin in the lung, independent of endothelial and vascular smooth muscle cells. ahajournals.org
Tissue Homogenates (e.g., Rat Stomach)
Tissue homogenates provide a simple in vitro system to investigate the biosynthetic pathways of prostanoids. The initial discovery and characterization of 6-keto-PGF1α were achieved using rat stomach homogenates. This seminal work demonstrated that 6-keto-PGF1α is formed from arachidonic acid via the prostaglandin (B15479496) endoperoxide synthetase mechanism.
Homogenates of various tissues, including the stomach, have been used to map the distribution of prostaglandin biosynthetic pathways. scite.ai For instance, gas chromatography-mass spectrometry analysis of homogenized muscle and mucosa from human stomach, terminal ileum, and sigmoid colon has confirmed the presence of 6-keto-PGF1α. nih.gov This method allows for a direct assessment of the capacity of a particular tissue to synthesize prostacyclin.
Endothelial Cell Systems
Endothelial cells, which line the interior surface of blood vessels, are a primary source of prostacyclin. bertin-bioreagent.comtandfonline.com Cultured endothelial cells, such as Human Umbilical Vein Endothelial cells (HUVEC), are widely used as a model system to study cardiovascular biology and the regulation of 6-keto-PGF1α production. nih.govmdpi.com
Research using cultured human endothelial cells has shown that serum from diabetic patients stimulates significantly lower prostacyclin production (measured as 6-keto-PGF1α) compared to serum from healthy controls, suggesting a potential link between altered prostacyclin synthesis and diabetic microangiopathy. nih.gov Furthermore, studies with bovine and human endothelial cell monolayers have demonstrated that activated neutrophils can induce a time- and dose-dependent release of 6-keto-PGF1α. jci.org This effect was found to be mediated by hydrogen peroxide generated by the neutrophils, which appears to activate endothelial membrane phospholipase. jci.org
Table 2: Regulation of 6-keto-PGF1α in Endothelial Cell Models
| Model System | Stimulus/Condition | Finding | Reference |
| Human Endothelial Cells | Serum from Diabetic Patients | Decreased 6-keto-PGF1α production compared to normal serum. | nih.gov |
| Human and Bovine Endothelial Cells | Activated Neutrophils | Increased 6-keto-PGF1α release. | jci.org |
| Bovine Aortic Endothelial Cells | Conjugated Linoleic Acid (CLA) | Attenuated 6-keto-PGF1α release. | tandfonline.com |
Animal Models for Prostanoid Research
Animal models are indispensable for studying the physiological and pathophysiological roles of 6-keto-PGF1α in a whole-organism context, allowing for the investigation of complex disease processes.
Rodent Models (Rats, Mice) in Metabolic and Disease Studies
Rats and mice are the most commonly used rodent models in prostanoid research due to their genetic tractability and the availability of established disease models. frontiersin.orgnih.govnih.gov These models have provided significant insights into the role of the prostacyclin pathway in a range of conditions, including metabolic disorders, cardiovascular diseases, and cancer. frontiersin.orgnih.govnih.govaacrjournals.orgmdpi.com
In a rat model mimicking preeclampsia, a condition characterized by high blood pressure during pregnancy, reduced uteroplacental blood flow led to a significant decrease in urinary excretion of 6-keto-PGF1α, alongside hypertension and proteinuria. nih.gov This suggests an imbalance in the eicosanoid system may contribute to the pathophysiology of this disease. nih.gov Another rat model, the two kidney-one clip Goldblatt model of hypertension, showed no significant changes in urinary 6-keto-PGF1α excretion, despite elevated blood pressure and increased prostaglandin E2 levels. nih.gov
Mouse models, particularly those involving genetic manipulation, have been crucial. For example, mice overexpressing prostacyclin synthase in the lungs showed reduced lung tumor multiplicity and incidence, an effect associated with increased levels of 6-keto-PGF1α. aacrjournals.org Conversely, in a mouse model of Alzheimer's disease, overexpressing prostacyclin was found to worsen amyloid-β pathologies and impair cognitive function. nih.gov Furthermore, studies in ApoE-deficient mice, a model for atherosclerosis, have been used to investigate the effects of various interventions on endothelial function and prostanoid levels. researchgate.net The metabolism of 6-keto-PGF1α itself has been characterized in mice, identifying its major urinary metabolites. nih.gov
Table 3: Key Findings from Rodent Models Involving 6-keto-PGF1α
| Animal Model | Disease/Condition Studied | Key Finding Related to 6-keto-PGF1α | Reference |
| Rat | Preeclampsia-like syndrome | Decreased urinary 6-keto-PGF1α excretion. | nih.gov |
| Rat | Two kidney-one clip hypertension | No significant change in urinary 6-keto-PGF1α excretion. | nih.gov |
| Mouse (transgenic) | Lung Cancer | Increased pulmonary 6-keto-PGF1α associated with reduced tumor development. | aacrjournals.org |
| Mouse (transgenic) | Alzheimer's Disease | Overexpression of prostacyclin (measured by its pathway) worsened disease phenotype. | nih.gov |
| Guinea Pig | Neonatal Nutrition | Dietary arachidonic acid supplementation increased 6-keto-PGF1α in adipose tissue. | physiology.org |
| Rat | Venous Thrombosis | A therapeutic agent increased 6-keto-PGF1α levels, contributing to its antithrombotic effect. | nih.gov |
Canine Models (e.g., Ductus Arteriosus Patency)
Canine models have been particularly valuable in understanding the role of 6-keto-PGF1α and its precursor, PGI2, in the context of ductus arteriosus patency and closure. The ductus arteriosus is a fetal blood vessel that typically closes shortly after birth. Its failure to close, a condition known as patent ductus arteriosus (PDA), can be influenced by prostaglandins (B1171923).
In the normal fetal circulation of dogs, high circulating levels of PGI2, along with Prostaglandin E2 (PGE2), are crucial for maintaining the patency of the ductus arteriosus by relaxing its smooth muscle. veterinary-practice.com After birth, a decrease in circulating prostaglandins is one of the key physiological triggers for the closure of this vessel. veterinary-practice.com
Immunohistochemical studies in dogs have provided detailed insights into the localization of the components involved in PGI2 synthesis within the ductus arteriosus and associated major vessels. These studies have examined the distribution of prostacyclin synthase (PGI2 synthase), the enzyme responsible for producing PGI2, and the resulting 6-keto-PGF1α.
A clear relationship has been demonstrated between the morphology of the ductus arteriosus and the presence of PGI2 synthase. nih.gov In the normal, closing ductus arteriosus, which is characterized by the development of intimal thickening, the levels of PGI2 synthase are notably higher in the smooth muscle cells at these sites of thickening compared to other areas. nih.gov The distribution of 6-keto-PGF1α mirrors the localization of PGI2 synthase. nih.gov
In contrast, the distribution of PGI2 synthase in the aorta, pulmonary artery, and a persistent ductus arteriosus (which lacks intimal thickening) is identical, with endothelial cells showing higher levels of the enzyme than the medial smooth muscle cells. nih.gov These findings suggest a significant role for PGI2 not only in maintaining patency but also potentially in the process of anatomical closure through the regulation of cushion formation. nih.gov
The table below outlines the distribution of PGI2 synthase in the canine ductus arteriosus and related vessels.
| Tissue | PGI2 Synthase Distribution |
| Aorta | Higher levels in endothelial cells compared to medial smooth muscle cells. |
| Pulmonary Artery | Higher levels in endothelial cells compared to medial smooth muscle cells. |
| Normal Ductus Arteriosus | Clearly higher levels in smooth muscle cells at sites of intimal thickening. |
| Persistent Ductus Arteriosus | Higher levels in endothelial cells compared to medial smooth muscle cells (similar to aorta and pulmonary artery). |
This table summarizes the immunohistochemical findings on PGI2 synthase localization.
Pathophysiological Implications and Disease Mechanisms Involving 6 Keto Prostaglandin F1α
Cardiovascular System Dysregulation
The delicate balance of vasoactive mediators is paramount for cardiovascular homeostasis. 6-keto PGF1α, reflecting the activity of the potent vasodilator and anti-aggregatory agent prostacyclin, plays a central role in this regulation. Alterations in its production or signaling can contribute significantly to cardiovascular pathology.
Endothelial dysfunction is a key initiating event in the development of hypertension and atherosclerosis. mdpi.com A healthy endothelium maintains vascular health by producing a range of molecules that regulate vascular tone and platelet activity, with prostacyclin being a crucial vasodilator and inhibitor of platelet aggregation. mdpi.com
In the context of hypertension, studies have indicated a potential reduction in circulating prostacyclin, as measured by its metabolite 6-keto PGF1α. One study found significantly lower supine plasma levels of 6-keto PGF1α in patients with essential hypertension compared to normotensive subjects. nih.gov A significant negative correlation was observed between plasma 6-keto PGF1α levels and both systolic and diastolic blood pressure, suggesting that reduced prostacyclin may contribute to the elevated blood pressure seen in essential hypertension. nih.gov However, another study found no significant difference in 6-keto PGF1α levels between control subjects and hypertensive patients, indicating the complexity of this relationship. nih.gov
In atherosclerosis, an imbalance between the pro-thrombotic and vasoconstrictive thromboxane (B8750289) A2 and the anti-thrombotic and vasodilatory prostacyclin is a key feature. nih.gov Research in patients with arteriosclerosis obliterans has revealed abnormally high levels of thromboxane B2 (the stable metabolite of thromboxane A2) and a significantly increased ratio of thromboxane B2 to 6-keto PGF1α compared to healthy controls. nih.gov This skewed ratio points towards a pro-thrombotic state and is thought to contribute to the pathogenesis of atherosclerosis. nih.gov Furthermore, in patients with cerebrovascular disease, plasma levels of 6-keto PGF1α were found to be significantly lower than in control subjects. nih.gov
Conversely, certain conditions associated with hypertension and atherosclerosis, such as elevated levels of specific non-esterified fatty acids, have been shown to stimulate the production of 6-keto PGF1α. ahajournals.org This suggests a complex and potentially compensatory role for prostacyclin in the face of endothelial stressors.
Plasma 6-keto PGF1α Levels in Cardiovascular Conditions
| Condition | Observed Change in 6-keto PGF1α Levels | Reference |
|---|---|---|
| Essential Hypertension | Significantly lower in some studies | nih.gov |
| Arteriosclerosis Obliterans | Imbalanced ratio with Thromboxane B2 (favoring thrombosis) | nih.gov |
| Cerebrovascular Disease | Significantly lower | nih.gov |
The regulation of hemostasis and the prevention of thrombosis are critically dependent on the balance between pro-coagulant and anti-coagulant factors. merckmanuals.commsdmanuals.com Prostacyclin, and by extension its metabolite 6-keto PGF1α, is a key player in this balance, primarily through its potent anti-platelet aggregation properties. mdpi.com An imbalance in the production of prostacyclin and its physiological antagonist, thromboxane, can predispose individuals to thrombotic disorders. nih.govresearchgate.net
The measurement of 6-keto PGF1α and thromboxane B2 in bleeding time blood can provide insights into the in vivo production of these compounds in response to vascular injury. nih.gov This can be valuable in assessing the risk of developing thrombotic disorders. nih.gov For instance, conditions that lead to a relative decrease in prostacyclin production or an increase in thromboxane production can shift the hemostatic balance towards a pro-thrombotic state.
In the context of medical procedures that involve extracorporeal circulation, such as hemodialysis, the interaction of blood with artificial surfaces can trigger platelet activation and coagulation. Studies evaluating different hemodialysis membranes have shown that some materials can induce a significant increase in 6-keto PGF1α levels, indicating a response to the procedure that may be aimed at counteracting pro-thrombotic stimuli. nih.gov
Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by remodeling of the pulmonary arterioles, leading to increased pulmonary vascular resistance and right ventricular failure. mdpi.com The pathophysiology of PAH is complex and involves vasoconstriction, vascular remodeling, inflammation, and thrombosis. mdpi.com
A significant body of evidence points to a dysfunctional prostacyclin pathway in the pathogenesis of PAH. researchgate.net In patients with PAH, there is a noted decrease in the expression of prostacyclin synthase in the pulmonary arteries. nih.gov This leads to reduced synthesis of prostacyclin, a potent pulmonary vasodilator. nih.gov Consequently, a decrease in the breakdown product of prostacyclin, 6-keto PGF1α, has been observed in the urine of PAH patients, often accompanied by an increase in thromboxane metabolites. nih.gov
Ex vivo studies on lung tissue from patients with certain forms of pulmonary hypertension have demonstrated decreased levels of 6-keto PGF1α. researchgate.net This reduction in local prostacyclin production is believed to contribute to the vasoconstriction and proliferative vascular changes characteristic of PAH. The impairment of the prostacyclin pathway in PAH provides the rationale for the therapeutic use of prostacyclin analogues in its treatment. researchgate.net
Inflammatory and Immune Responses
Prostanoids, including prostacyclin, are key mediators of inflammation and immune reactions. researcher.life The production of 6-keto PGF1α is often upregulated in inflammatory states, where it can exert both pro- and anti-inflammatory effects depending on the context.
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to a systemic inflammatory response syndrome (SIRS), organ dysfunction, and potentially septic shock. nih.govimrpress.com The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory mediators. researchgate.net
In patients with septic shock, elevated plasma levels of 6-keto PGF1α have been observed. nih.gov One study found that non-survivors of septic shock had significantly higher median plasma concentrations of 6-keto PGF1α compared to survivors. nih.gov This suggests that a profound increase in prostacyclin formation is associated with the severity and fatal outcome of septic shock. nih.gov The elevated prostacyclin may contribute to the profound vasodilation and hypotension characteristic of septic shock.
Plasma 6-keto PGF1α in Septic Shock
| Patient Group | Median Plasma 6-keto PGF1α Level (pg/ml) | Reference |
|---|---|---|
| Non-survivors | 229 | nih.gov |
| Survivors | 30 | nih.gov |
| Control | <4 | nih.gov |
The involvement of 6-keto PGF1α is also evident in more localized inflammatory conditions. For example, in a rat model of carrageenan-induced pleurisy, a marked increase in the levels of 6-keto PGF1α was observed in the inflammatory exudate. nih.gov This indicates that prostacyclin is produced at the site of inflammation and likely plays a role in the inflammatory cascade. The administration of non-steroidal anti-inflammatory drugs (NSAIDs) was shown to dose-dependently inhibit the increase in 6-keto PGF1α levels in this model. nih.gov
Furthermore, the production of 6-keto PGF1α can be influenced by various factors involved in inflammatory processes. For instance, certain unsaturated non-esterified fatty acids, such as oleic and linoleic acids, have been shown to increase 6-keto PGF1α levels in vascular smooth muscle cells. ahajournals.org This suggests a mechanism by which lipid mediators can modulate vascular and inflammatory responses through the prostacyclin pathway.
Other Biological Systems and Disease Correlations
Gastrointestinal Mucosa Function
The role of 6-keto Prostaglandin (B15479496) F1α (6-keto PGF1α) in the function of the gastrointestinal mucosa presents a complex and somewhat debated picture in scientific literature. While prostaglandins (B1171923) are generally known for their cytoprotective effects on the gastric lining, the specific actions of 6-keto PGF1α are not as clearly defined.
Research in rat models investigating the ulcerogenic effects of stress and indomethacin (B1671933) found that 6-keto PGF1α did not exhibit a cytoprotective effect on the gastric mucosa. medchemexpress.com In fact, the study suggested that it might even facilitate ulceration in a dose-dependent manner, although a slight cytoprotective effect was observed at unusually high doses. medchemexpress.com
Conversely, other studies suggest a more positive correlation between 6-keto PGF1α and mucosal healing. In a study on patients with chronic gastric ulcers, the synthesis of prostaglandins, including 6-keto PGF1α, was examined in both damaged and normal gastric mucosa. caymanchem.com A notable finding was that the synthesis of 6-keto PGF1α, along with Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), in the damaged mucosa showed a positive correlation with the healing of the ulcer. caymanchem.com This suggests that local production of these prostaglandins at the site of injury may be an important factor in the repair process.
Further research into the effects of secretin on the prostaglandin content in injured human gastric mucosa found that while secretin infusion significantly increased PGE2 content, the levels of 6-keto PGF1α were not affected. windows.net This indicates that different prostaglandins may be regulated by different pathways during the mucosal healing process.
These findings highlight the intricate and sometimes contradictory roles that 6-keto PGF1α may play in gastrointestinal health, suggesting that its effects could be dependent on concentration, location, and the specific physiological or pathological context.
Renal Physiology and Disease
6-keto Prostaglandin F1α is significantly involved in the regulation of renal hemodynamics and is implicated in the pathophysiology of various kidney diseases. Its role as the stable metabolite of prostacyclin (PGI2), a potent vasodilator, underscores its importance in maintaining renal blood flow and glomerular filtration rate (GFR). hmdb.canih.gov
Studies have shown that urinary excretion of 6-keto PGF1α can be an indicator of renal prostaglandin production. hmdb.ca In patients with cirrhosis and ascites but without functional renal failure, the urinary excretion of 6-keto PGF1α was significantly higher than in normal subjects. hmdb.ca However, in cirrhotic patients who developed functional renal failure (hepatorenal syndrome), the excretion of this prostaglandin was normal or reduced. hmdb.ca This suggests that in the context of cirrhosis, a compensatory increase in renal vasodilator prostaglandins like PGI2 is crucial for maintaining renal hemodynamics, and a failure in this compensatory mechanism can contribute to the development of renal failure. hmdb.ca
In the context of diabetes, research has indicated that newly diagnosed Type 1 diabetic patients have significantly increased urinary excretion of 6-keto PGF1α compared to healthy individuals, which may be a contributing factor to the altered GFR seen in these patients. biocompare.com Furthermore, studies in rats with reduced renal mass have demonstrated that a high protein intake stimulates glomerular biosynthesis of 6-keto PGF1α, which in turn modulates the GFR. researchgate.net
Interestingly, research in canines has suggested that 6-keto-PGE1, a metabolite of PGI2, is a more potent renal vasodilator and renin secretagogue than PGI2 itself, while 6-keto PGF1α had no effect on either renal blood flow or renin secretion in the studied model. nih.gov
The table below summarizes findings from a study on urinary prostaglandin excretion in normal subjects and patients with cirrhosis. hmdb.ca
| Group | Number of Subjects | Glomerular Filtration Rate (GFR) (ml/min) | Urinary 6-keto-PGF1α Excretion (ng/h) |
|---|---|---|---|
| Normal Subjects | 18 | Not specified | 9.2 ± 0.9 |
| Cirrhotics without Functional Renal Failure | 49 | 90 ± 4 | 15.9 ± 1.7 |
| Cirrhotics with Functional Renal Failure | 20 | 36 ± 3 | 5.3 ± 0.8 |
Reproductive System Processes (e.g., Primary Dysmenorrhea)
6-keto Prostaglandin F1α is present in the reproductive system and its levels have been studied in the context of primary dysmenorrhea, a condition characterized by painful uterine contractions during menstruation. Prostaglandins are known to play a key role in the pathophysiology of this condition.
A study involving women with primary dysmenorrhea investigated the levels of various prostaglandins in menstrual fluid. nih.gov The results showed that 6-keto PGF1α is one of the prostanoids present, and its concentration can be influenced by anti-inflammatory treatments. In a randomized, double-blind, placebo-controlled study, the effects of suprofen (B1682721), a non-steroidal anti-inflammatory drug (NSAID), on menstrual fluid prostaglandin levels were assessed. nih.gov It was found that a 400 mg dose of suprofen significantly suppressed the levels of 6-keto PGF1α, in addition to other prostaglandins like PGF2α, PGE2, and Thromboxane B2 (TxB2). nih.gov
Another study focused on adolescent patients with primary dysmenorrhea and measured the serum levels of 6-keto-PGF1α before and after treatment with oral contraceptives. The findings revealed that the levels of 6-keto-PGF1α, along with other prostaglandins, were significantly lower during and after the treatment cycle compared to the pre-treatment cycle. arvojournals.org
The data from the study on menstrual fluid prostaglandins in women with primary dysmenorrhea is presented in the interactive table below. nih.gov
| Treatment Group | Mean Menstrual Fluid 6-keto PGF1α (micrograms) | Statistical Significance (p-value) |
|---|---|---|
| Placebo | 2.7 ± 0.4 | - |
| Suprofen (200 mg) | Not specified | Not significant |
| Suprofen (400 mg) | 1.9 ± 0.5 | <0.025 |
Ocular Physiology (e.g., Glaucoma related to Δ17-6-keto PGF1α)
In the realm of ocular physiology, specific prostaglandin analogues have been a cornerstone in the management of glaucoma due to their efficacy in lowering intraocular pressure (IOP). While much of the focus has been on PGF2α analogues, there is emerging interest in other related compounds. nih.govcaymanchem.com
Δ17-6-keto Prostaglandin F1α (also known as ω-3 6-keto PGF2α) is a cyclooxygenase (COX) product derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. medchemexpress.comcaymanchem.com This compound is produced in various tissues, including ocular tissues. medchemexpress.comcaymanchem.com It has been hypothesized that Δ17-6-keto PGF1α, along with other 3-series COX products from EPA such as PGF3α and PGE3, may play a role in the observed reduced incidence of glaucoma in populations with diets rich in marine life, and therefore rich in EPA. medchemexpress.comcaymanchem.com The exact mechanisms by which these compounds might influence IOP and protect against glaucoma are still under investigation.
It is important to distinguish Δ17-6-keto PGF1α from the more commonly studied 6-keto PGF1α. While both are related to prostaglandins, their metabolic precursors and potentially their biological activities differ. Research has shown that intravitreal administration of 6-keto PGF1α did not significantly increase IOP in animal models, in contrast to other prostaglandins like 6-keto-PGE1 and PGI2 which did cause an elevation in IOP. biocompare.com
Correlation with Cancer Etiology
There is a growing body of evidence suggesting a correlation between 6-keto Prostaglandin F1α and the etiology of various cancers. This is often linked to its role as a stable metabolite of prostacyclin, which has effects on vasodilation and platelet aggregation, processes that can be involved in tumor growth and metastasis.
In the context of gynecological cancers, studies have found elevated levels of 6-keto PGF1α. One study found that serum levels of 6-keto PGF1α were elevated in 91% of samples from patients with primary gynecologic malignancies, although no direct correlation was found with C-reactive protein (CRP) levels or the clinical course of the disease. nih.gov Another study on urinary excretion of 6-keto PGF1α in patients with gynecological tumors found significantly increased excretion in patients with ovarian cancer compared to control subjects and patients with other gynecological tumors like cervical cancer, endometrial cancer, and benign ovarian cysts. dntb.gov.ua
Research on lung cancer has also implicated 6-keto PGF1α. Studies have shown that certain non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines can produce 6-keto PGF1α. caymanchem.com
Furthermore, in multiple myeloma, 6-keto PGF1α has been identified as a soluble endogenous activating ligand for peroxisome proliferator-activated receptor β/δ (PPAR β/δ). This interaction is thought to play a role in the angiogenesis associated with the disease.
In breast cancer, the treatment with aminoglutethimide (B1683760) has been shown to suppress plasma levels of 6-keto-prostaglandin F1 alpha.
The table below presents data on the urinary excretion of 6-keto-PGF1α in patients with various gynecological tumors. dntb.gov.ua
| Patient Group | Number of Patients | Urinary 6-keto-PGF1α Excretion (pmol/mmol creatinine) |
|---|---|---|
| Control Women | 12 | 29.9 ± 3.6 |
| Cervical Cancer | 12 | 28.3 ± 3.6 |
| Endometrial Cancer | 12 | 22.8 ± 3.7 |
| Uterine Fibroids | 12 | 26.0 ± 3.5 |
| Benign Ovarian Cysts | 12 | 22.4 ± 1.8 |
| Ovarian Cancer | 11 | 55.4 ± 10.4 |
Correlation with Physiological Parameters in Research Contexts
6-keto Prostaglandin F1α is frequently measured in research settings as a biomarker to understand various physiological and pathological processes. Its stability as a metabolite of prostacyclin makes it a useful indicator of PGI2 activity in the body.
In cardiovascular research, elevated levels of 6-keto PGF1α have been associated with conditions such as septic shock. One study found that the median plasma level of 6-keto PGF1α was significantly higher in non-survivors of septic shock compared to survivors, suggesting a potential role for increased PGI2 formation in the pathophysiology of this condition. In patients with metabolic syndrome, levels of 6-keto PGF1α were found to be significantly higher than in a control group.
In the context of vascular biology, the production of 6-keto PGF1α has been studied in relation to endothelial cell function. For instance, in canine models, the endothelialization of small-diameter grafts seeded with CD34+ bone marrow cells resulted in significantly higher serum concentrations of 6-keto PGF1α compared to control groups. nih.gov This suggests that the newly formed endothelial cells were actively synthesizing PGI2. Conversely, serum from diabetic patients was found to cause a significantly lower production of 6-keto PGF1α from cultured human endothelial cells compared to serum from non-diabetic controls, which may be relevant to the microangiopathy associated with diabetes.
In inflammatory research, 6-keto PGF1α has been identified in inflammatory lesions. Immunohistochemical studies of experimentally induced periapical inflammatory lesions in rats showed that fibroblasts within these lesions stained positively for 6-keto PGF1α, suggesting their role as a cellular source of this prostanoid during the inflammatory process. However, a study in patients with gynecologic cancer found no correlation between serum levels of 6-keto PGF1α and the inflammatory marker C-reactive protein. nih.gov
Future Research Directions and Unanswered Questions
Elucidating Novel Metabolic Pathways and Metabolites
Δ17, 6-keto PGF1α is formed through the cyclooxygenase (COX) pathway from eicosapentaenoic acid (EPA). medchemexpress.combertin-bioreagent.comcaymanchem.comglpbio.com EPA is converted to the unstable endoperoxide PGH3, which is then metabolized by prostacyclin synthase to PGI3. nih.govresearchgate.net PGI3 undergoes rapid, non-enzymatic hydrolysis to the more stable and measurable Δ17, 6-keto PGF1α. nih.gov
While this primary formation pathway is established, the complete downstream metabolic fate of Δ17, 6-keto PGF1α is not fully mapped. Research has identified major urinary metabolites, such as Δ17-2,3-dinor-6-keto-PGF1α and dinor-13,14-dihydro-6,15-diketo-PGF1α in mice, which serve as indices of systemic PGI3 synthesis. researchgate.netcapes.gov.brnih.gov
Future research should focus on:
Comprehensive Metabolite Profiling: Utilizing advanced mass spectrometry to identify the full spectrum of downstream metabolites in various species, including humans.
Bioactivity of Metabolites: Investigating whether these further metabolized products possess any residual or novel biological activity, or if they are purely excretory products.
Enzymatic Control: Identifying the specific enzymes involved in the catabolism of Δ17, 6-keto PGF1α beyond the initial non-enzymatic hydrolysis of its precursor.
Identification of Previously Uncharacterized Biological Roles and Regulatory Mechanisms
Currently, Δ17, 6-keto PGF1α is primarily recognized as a biomarker for the in vivo production of PGI3 from EPA. researchgate.net Its presence has been associated with diets rich in marine oils and a potentially reduced incidence of conditions like glaucoma. medchemexpress.combertin-bioreagent.comcaymanchem.com However, whether the molecule itself is merely an inactive marker or an active signaling molecule remains a critical unanswered question. Its precursor, PGI3, is known to have anti-inflammatory properties. nih.gov
Key areas for future investigation include:
Receptor Interaction Studies: Determining if Δ17, 6-keto PGF1α can bind to and activate prostanoid receptors or other novel receptors, potentially modulating cellular responses.
Direct Physiological Effects: Moving beyond correlational studies to investigate the direct effects of purified Δ17, 6-keto PGF1α on inflammatory, vascular, and neuronal cell functions.
Regulatory Feedback: Exploring whether levels of Δ17, 6-keto PGF1α or its precursor PGI3 can influence the activity of COX enzymes or phospholipases, creating a feedback loop that regulates its own production.
Refinement of Measurement Techniques for Enhanced Specificity and Sensitivity in Diverse Biological Samples
The accurate quantification of Δ17, 6-keto PGF1α is challenging due to its low endogenous concentrations and the presence of structurally similar lipids, particularly its arachidonic acid-derived analogue, 6-keto PGF1α. lcms.czuni-wuppertal.de Early methods like radioimmunoassays (RIA) were hampered by a lack of specificity, with antibodies raised against 6-keto PGF1α showing some cross-reactivity with Δ17, 6-keto PGF1α. nih.govresearchgate.net Modern techniques have significantly improved accuracy.
Future directions in analytical methodology include:
Increasing Sensitivity: Developing next-generation mass spectrometry methods (e.g., MRM3-based quantification) to lower the limits of detection (LOD) and quantification (LLOQ), enabling analysis in smaller sample volumes. uni-wuppertal.de
Standardization of Protocols: Establishing standardized, validated protocols for sample collection, handling, and solid-phase extraction (SPE) to minimize artificial ex vivo generation and matrix effects, ensuring data comparability across different laboratories. lcms.czuni-wuppertal.de
Isomer-Specific Chromatography: Improving chromatographic techniques to achieve baseline separation of Δ17, 6-keto PGF1α from all its isomers, which is crucial for unambiguous identification and quantification. shimadzu.com
| Technique | Primary Application | Advantages | Challenges/Limitations |
|---|---|---|---|
| Radioimmunoassay (RIA) / Enzyme Immunoassay (EIA) | Historical quantification | High throughput for single analytes | Lacks specificity due to antibody cross-reactivity with similar structures (e.g., 6-keto PGF1α). nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of various oxylipins | Good for certain eicosanoids | Requires multi-step derivatization to increase volatility; can be time-consuming. lcms.cznih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Modern standard for targeted lipidomics | High sensitivity and specificity; allows for multiplexing (measuring many analytes at once). lcms.czuni-wuppertal.de | Low endogenous concentrations require highly sensitive instruments; potential for matrix interference. lcms.cz |
| Ultra-Performance Liquid Chromatography (UPLC) with MRM | High-throughput oxylipin profiling | Rapid, highly sensitive, and specific; excellent for complex biological samples like plasma. nih.govlcms.cz | Requires stable isotope-labeled internal standards for accurate normalization. nih.govlcms.cz |
Integration with Multi-Omics Approaches in Eicosanoid Biology and Lipidomics
The study of Δ17, 6-keto PGF1α is moving beyond single-analyte measurements into the realm of systems biology. It is a key component of targeted lipidomic and metabolomic panels designed to profile the entire eicosanoid network. lcms.czlcms.czwaters.com This approach allows researchers to observe shifts in entire lipid mediator pathways in response to nutritional interventions, pharmacological treatments, or disease states. waters.comuni-hannover.de
The next frontier is the integration of lipidomics with other omics data:
Proteomic Correlation: Combining quantitative analysis of Δ17, 6-keto PGF1α with the quantification of the enzymes that produce it (e.g., COX-1, COX-2, PGIS) from the same sample. uni-wuppertal.denih.gov This can reveal whether changes in metabolite levels are due to enzyme expression, substrate availability, or other regulatory factors.
Genomic and Transcriptomic Analysis: Linking levels of Δ17, 6-keto PGF1α to genetic polymorphisms (SNPs) or changes in gene expression within the eicosanoid pathway to understand the heritable and regulatory basis for variations in its production.
Building Predictive Models: Using integrated multi-omics datasets to construct computational models that can predict how the eicosanoid network, including the PGI3 pathway, will respond to specific perturbations.
Exploration of Regulatory Mechanisms in Specific Cell Types and Tissues
The production of Δ17, 6-keto PGF1α has been documented in a variety of tissues, including seminal vesicles, lungs, polymorphonuclear leukocytes, and ocular tissues. medchemexpress.combertin-bioreagent.comcaymanchem.combioscience.co.uk Studies in Atlantic salmon have demonstrated differential production of this metabolite in liver versus head kidney cells when challenged with EPA, indicating tissue-specific regulation. nih.gov
Unanswered questions that require further research are:
Cell-Specific Enzyme Expression: What are the relative expression levels and activities of COX and PGIS enzymes in different cell types (e.g., vascular endothelial cells, smooth muscle cells, macrophages) that lead to variations in PGI3 and Δ17, 6-keto PGF1α production?
Substrate Competition: How does the availability of and competition between EPA and arachidonic acid (AA) at the cellular level dictate the output of the PGI3 versus the PGI2 pathway?
Pathophysiological Regulation: How do disease states, such as chronic inflammation or cardiovascular disease, alter the local regulatory environment within specific tissues to favor or suppress the production of Δ17, 6-keto PGF1α?
Investigating the Differentiated Roles of Structural Variants (e.g., Δ17-6-keto PGF1α)
Δ17, 6-keto PGF1α is a structural variant of 6-keto PGF1α. The only difference is an additional double bond at the ω-3 position (C17-C18), reflecting its origin from EPA (an n-3 fatty acid) versus arachidonic acid (an n-6 fatty acid) for 6-keto PGF1α. nih.govresearchgate.net This subtle structural difference is the basis for potentially distinct physiological roles, as the n-3 and n-6 eicosanoid pathways are often seen as having opposing effects (e.g., anti-inflammatory vs. pro-inflammatory).
Future research must focus on directly comparing these variants:
Functional Assays: Conducting head-to-head comparisons of Δ17, 6-keto PGF1α and 6-keto PGF1α in functional assays to determine if they have different potencies or opposing effects on cellular signaling, platelet aggregation, and vascular tone.
Metabolic Stability: Investigating whether the additional double bond in Δ17, 6-keto PGF1α affects its metabolic stability and the rate at which it is cleared from circulation compared to 6-keto PGF1α.
The n-3/n-6 Balance: Using the ratio of Δ17, 6-keto PGF1α to 6-keto PGF1α as a more sophisticated biomarker to understand the balance between the n-3 and n-6 prostacyclin pathways and its implication for health and disease.
| Feature | Δ17, 6-keto Prostaglandin (B15479496) F1α | 6-keto Prostaglandin F1α |
|---|---|---|
| Precursor Fatty Acid | Eicosapentaenoic Acid (EPA, n-3) nih.gov | Arachidonic Acid (AA, n-6) nih.gov |
| Immediate Precursor | Prostacyclin I3 (PGI3) nih.gov | Prostacyclin I2 (PGI2) nih.gov |
| Key Structural Difference | Contains an additional double bond at the C17-C18 position capes.gov.br | Lacks the C17-C18 double bond nih.gov |
| Primary Association | Anti-inflammatory and cardioprotective pathways medchemexpress.comnih.gov | Pro-inflammatory and homeostatic vascular pathways nih.gov |
| Measurement Utility | Index of the body's utilization of dietary omega-3 EPA via the COX pathway. researchgate.net | Index of systemic PGI2 synthesis from omega-6 AA. nih.gov |
Q & A
Q. Why is 6-keto prostaglandin F1α considered a surrogate biomarker for prostacyclin (PGI2) in clinical studies?
- Methodological Answer : Prostacyclin (PGI2) is unstable in vivo (half-life <5 minutes) and rapidly hydrolyzes non-enzymatically into 6-keto PGF1α under physiological conditions. Measuring 6-keto PGF1α in plasma or urine provides a stable, indirect readout of PGI2 activity, particularly in vascular endothelial studies (e.g., preeclampsia, thrombosis) . For example, in endothelial cell cultures, 6-keto PGF1α levels are normalized to total protein (pg/mg protein) to account for cellular yield .
Advanced Research Questions
Q. How should experimental designs address the simultaneous quantification of 6-keto prostaglandin F1α and its metabolites (e.g., 2,3-dinor-6-keto PGF1α) in pharmacokinetic studies?
- Methodological Answer :
- Sample Preparation : Use SPE with mixed-mode sorbents (e.g., Oasis HLB) to enrich analytes from plasma. Acidification (pH 3–4) improves recovery of acidic prostaglandins .
- Chromatography : Employ column-switching HPLC with a trapping column (e.g., C8) to separate 6-keto PGF1α from its metabolites. Gradient elution (e.g., 10–90% acetonitrile in 25 minutes) reduces matrix interference .
- Validation : Include deuterated analogs (e.g., 6-keto PGF1α-D4) as internal standards to correct for ion suppression/enhancement. Validate linearity (1–500 pg/mL), intra-day precision (<15% CV), and recovery (>80%) per FDA guidelines .
Q. How can researchers resolve discrepancies between immunoassay and mass spectrometry data for 6-keto prostaglandin F1α in clinical trials?
- Methodological Answer :
- Cross-Reactivity Testing : Validate ELISA kits against LC-MS/MS using spiked samples. For instance, 6-keto PGF1α antibodies may cross-react with 6,15-diketo-13,14-dihydro PGF1α, leading to overestimation .
- Parallel Analysis : Run split samples with both methods. A study comparing RIA and LC-MS/MS found immunoassays overestimated plasma levels by 20–30% due to matrix effects .
- Statistical Harmonization : Apply Bland-Altman plots to assess bias and establish correction factors for immunoassay data .
Q. What are the best practices for stabilizing 6-keto prostaglandin F1α in biological samples to prevent degradation?
- Methodological Answer :
- Collection : Immediately acidify samples (pH 4–5) with acetic acid to inhibit enzymatic degradation. Use EDTA/indomethacin to block cyclooxygenase activity .
- Storage : Freeze plasma/urine at −80°C in aliquots; avoid freeze-thaw cycles. For cell culture supernatants, add protease inhibitors (e.g., aprotinin) .
- Solubility : Prepare stock solutions in ethanol/DMSO (50 mg/mL) and dilute in PBS (pH 7.4) immediately before use. Avoid aqueous storage >24 hours .
Q. How can researchers investigate the role of 6-keto prostaglandin F1α in endothelial dysfunction using in vitro models?
- Methodological Answer :
- Cell Models : Use human umbilical vein endothelial cells (HUVECs) treated with pro-inflammatory cytokines (e.g., TNF-α) or high glucose to mimic diabetic conditions. Measure 6-keto PGF1α release via ELISA post-arachidonic acid stimulation (20 μM, 20 minutes) .
- Pharmacological Modulation : Inhibit COX-2 with NS-398 or upregulate PGI2 synthase with beraprost to correlate 6-keto PGF1α levels with vasodilation (e.g., wire myography) .
- Data Normalization : Express 6-keto PGF1α as pg/mg protein (measured via Bradford assay) to control for cell density variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
